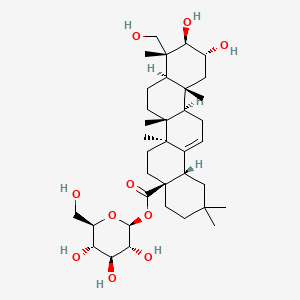

Arjunglucoside II

Description

Arjunglucoside II has been reported in Combretum laxum, Morella esculenta, and other organisms with data available.

Structure

3D Structure

Properties

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10R,11R,12aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H58O10/c1-31(2)11-13-36(30(44)46-29-27(42)26(41)25(40)22(17-37)45-29)14-12-34(5)19(20(36)15-31)7-8-24-32(3)16-21(39)28(43)33(4,18-38)23(32)9-10-35(24,34)6/h7,20-29,37-43H,8-18H2,1-6H3/t20-,21+,22+,23+,24+,25+,26-,27+,28-,29-,32-,33-,34+,35+,36-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJHYKSSBQRABTM-XJWBRSAFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)(C[C@H]([C@@H]([C@@]3(C)CO)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H58O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901316386 | |

| Record name | Arjunglucoside II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

650.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62369-72-6 | |

| Record name | Arjunglucoside II | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62369-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arjunglucoside II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physical and chemical properties of Arjunglucoside II

Arjunglucoside II is a triterpenoid saponin with a growing body of research interest due to its potential pharmacological activities. This guide provides a detailed overview of its physical and chemical properties, experimental protocols for its isolation and characterization, and insights into its biological activities for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is classified as a pentacyclic triterpenoid, a carboxylic ester, a beta-D-glucoside, and a monosaccharide derivative.[1][2] It is functionally related to arjunolic acid and derives from a hydride of an oleanane.[1][2] First isolated from Terminalia arjuna, it has also been identified in other plant species such as Juglans sinensis, Combretum laxum, and Morella esculenta.[1][3][4]

Physical Properties

This compound typically presents as a powder.[5][6] Key physical properties are summarized in the table below.

| Property | Value | Source |

| Appearance | Powder | [5][6] |

| Melting Point | 252 °C | [3] |

| Boiling Point | 744.5 ± 60.0 °C at 760 mmHg (Predicted) | [2] |

| Optical Rotation | [α]D +37° (c=2.6, EtOH) | [3] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | [5][6] |

Chemical Properties

The chemical structure and key identifiers for this compound are detailed below.

| Property | Value | Source |

| Molecular Formula | C36H58O10 | [1][2][6] |

| Molecular Weight | 650.85 g/mol | [5][6] |

| IUPAC Name | [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10R,11R,12aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | [1] |

| CAS Number | 62369-72-6 | [1][5] |

| PubChem CID | 52951052 | [1] |

Spectral Data

Spectroscopic analysis is crucial for the structural elucidation and identification of this compound.

| Technique | Key Findings | Source |

| Infrared (IR) | The IR spectrum indicates the presence of an ester carbonyl group (1730 cm⁻¹) and the absence of a free carboxylic acid absorption band. | [3] |

| Mass Spectrometry (MS) | The mass spectrum of the heptaacetate derivative of this compound shows characteristic fragmentation peaks at m/e 331, 211, 169, and 109, which is indicative of a tetra-O-acetylglucopyranosyl group. | [3] |

| Proton NMR (¹H-NMR) | The PMR spectrum of the heptaacetate derivative shows a coupling constant (J) of 8 Hz, suggesting the presence of a β-glucosyl linkage. | [3] |

Experimental Protocols

Isolation and Enrichment from Terminalia arjuna

A patented method outlines a process for the isolation and enrichment of arjunoglucosides, including this compound, from the bark of Terminalia arjuna.[7]

Methodology:

-

Extraction: Charge 2 kg of powdered Terminalia arjuna bark into an extractor. Add 3 volumes of methanol or ethanol and reflux for 3 hours at 65-70 °C.[7]

-

Filtration and Concentration: Filter the resulting solution and concentrate it under a vacuum to yield a brown-colored powder. The assay of this powder by HPLC indicated an this compound concentration of approximately 0.55% w/w.[7]

-

Aqueous Dissolution: Dissolve the powder in 5 volumes of demineralized water, stirring thoroughly for 1 hour at 50-55 °C.[7]

-

Purification: Further purification steps, such as partitioning with a solvent like ethyl acetate, are employed to enrich the final composition.[7]

Another reported method involves extraction with methanol followed by column chromatography on silica gel, with elution using a chloroform-methanol mixture.[3]

Chemical Characterization: Hydrolysis

Chemical hydrolysis is a key method for confirming the structure of this compound.

Methodology:

-

Acid-Catalyzed Methanolysis: Treatment of this compound with an acid catalyst in methanol yields arjunolic acid and methyl D-glucoside.[3]

-

Alkaline Hydrolysis: Saponification using a base (alkaline hydrolysis) yields arjunolic acid and D-glucose.[3] This confirms the ester linkage between the arjunolic acid core and the glucose moiety.

Biological Activity and Signaling Pathways

This compound has demonstrated several biological activities, primarily related to its antioxidant properties.

-

Antioxidant Activity: It exhibits a moderate free radical scavenging activity.[5][6]

-

Cardioprotective Effects: The compound is a subject of interest in cardiovascular research due to potential cardioprotective and hypotensive effects.[8]

-

Blood-Brain Barrier Permeability: Studies suggest that Arjunglucoside has some potential to cross the blood-brain barrier, although this capacity may be less than that of related compounds like arjunetin and arjunglucoside I.[9]

The precise molecular mechanisms and signaling pathways modulated by this compound are still under active investigation. However, many natural triterpenoids and glycosides exert their effects by influencing key cellular signaling cascades that regulate cell survival, proliferation, and stress responses. One such critical pathway is the PI3K/Akt pathway, which is a central regulator of cell survival and is often dysregulated in various diseases. While direct modulation by this compound has not been definitively established, its potential interaction with such pathways represents a promising area for future research.

References

- 1. This compound | C36H58O10 | CID 52951052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | Terpenoids | 62369-72-6 | Invivochem [invivochem.com]

- 3. scispace.com [scispace.com]

- 4. academic.oup.com [academic.oup.com]

- 5. This compound | CAS:62369-72-6 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. This compound | CAS:62369-72-6 | Manufacturer ChemFaces [chemfaces.com]

- 7. US20180370885A1 - PROCESS FOR THE PREPARATION OF STANDARDIZED COMPOSITION OF ARJUNOGLUCOSIDE FROM THE BARK OF Terminalia arjuna - Google Patents [patents.google.com]

- 8. This compound | 62369-72-6 | MCA36972 | Biosynth [biosynth.com]

- 9. Molecular and Pharmacokinetic Aspects of the Acetylcholinesterase-Inhibitory Potential of the Oleanane-Type Triterpenes and Their Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

Arjunglucoside II: A Technical Guide for Researchers

An In-depth Analysis of the Triterpenoid Saponin from Terminalia arjuna

Abstract

Arjunglucoside II, a triterpenoid saponin isolated from the bark of Terminalia arjuna, is a subject of growing interest within the scientific community, particularly for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its physicochemical properties, experimental protocols for its isolation and characterization, and insights into its biological activities. This document is intended for researchers, scientists, and professionals in the field of drug development who are exploring the potential of natural compounds in medicine.

Physicochemical Properties

This compound is a glycoside derivative of arjunolic acid. Its fundamental molecular and physical characteristics are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₃₆H₅₈O₁₀ | [1][2][3][4] |

| Molecular Weight | Approximately 650.8 g/mol | [1][2][3][4][5] |

| CAS Number | 62369-72-6 | [1] |

| Class | Triterpenoid Saponin | [1][2] |

| Appearance | Solid at room temperature | [2] |

Note: Minor variations in molecular weight may be reported across different sources due to computational differences.

Experimental Protocols

Isolation and Purification of this compound from Terminalia arjuna

The isolation of this compound from the bark of Terminalia arjuna typically involves solvent extraction followed by chromatographic separation.

Workflow for Isolation and Purification

Caption: A generalized workflow for the isolation of this compound.

Methodology:

-

Extraction: The dried and powdered bark of Terminalia arjuna is exhaustively extracted with 95% ethanol at room temperature.

-

Concentration: The ethanolic extract is filtered and concentrated under reduced pressure to yield a solid residue.

-

Fractionation: The residue is then subjected to solvent partitioning, typically with ethyl acetate and water, to separate compounds based on polarity.

-

Chromatography: The ethyl acetate fraction, which is enriched with triterpenoids, is subjected to column chromatography over silica gel.

-

Elution and Monitoring: The column is eluted with a gradient of chloroform and methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Isolation: Fractions containing this compound are pooled and concentrated to yield the purified compound.

Structural Characterization

The structure of this compound is elucidated using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the molecule. Electrospray ionization (ESI) is a commonly used technique.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are crucial for determining the carbon-hydrogen framework of the molecule, including the stereochemistry.

-

Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule, such as hydroxyl (-OH) and ester carbonyl (C=O) groups.

Biological Activity and Potential Signaling Pathways

While direct and extensive research on the specific signaling pathways modulated by isolated this compound is limited, the broader extracts of Terminalia arjuna and its other major constituents, such as arjunolic acid, have been studied for their biological effects, particularly their antioxidant and cardioprotective properties. The activities of the whole extract are likely a result of the synergistic effects of its various components, including this compound.

Antioxidant Activity

Extracts of Terminalia arjuna have demonstrated significant antioxidant activity. The following protocols are commonly used to assess this property:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.

-

Superoxide Radical Scavenging Assay: This assay determines the capacity of a compound to neutralize superoxide radicals, which are produced by various biological and photochemical reactions.

Cardiovascular Effects and Associated Signaling Pathways

Research on Terminalia arjuna extracts and its other active compounds, like arjunolic acid, suggests a potential role in cardiovascular protection. While the specific contribution of this compound is yet to be fully elucidated, the following signaling pathways are implicated in the cardioprotective effects of the plant's constituents. It is important to note that the following diagrams represent general pathways and the specific modulation by this compound requires further investigation.

Potential Involvement in the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. Some natural compounds exert their anti-inflammatory effects by inhibiting this pathway.

Caption: Hypothesized modulation of the NF-κB pathway by this compound.

Potential Involvement in the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes like proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in various diseases.

References

- 1. This compound | C36H58O10 | CID 52951052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. [PDF] HPLC method for determination of acetylated arjunolic acid - a derivative of arjunolic acid from Terminalia arjuna and their antioxidant activity. | Semantic Scholar [semanticscholar.org]

- 4. Arjungenin, arjunglucoside I, and this compound. A new triterpene and new triterpene glucosides from Terminalia arjuna. | Semantic Scholar [semanticscholar.org]

- 5. scispace.com [scispace.com]

Triterpenoid saponins in Terminalia species

An In-depth Technical Guide to Triterpenoid Saponins in Terminalia Species

Introduction

The genus Terminalia, belonging to the family Combretaceae, comprises approximately 200 species distributed across the tropical regions of the world.[1] Plants from this genus are cornerstones in traditional medicine systems, including Ayurveda and Traditional Chinese Medicine, where they are used to treat a wide array of ailments such as cardiovascular diseases, infections, and gastrointestinal disorders.[1][2] The therapeutic efficacy of Terminalia species is largely attributed to their rich and diverse phytochemical composition, which includes tannins, flavonoids, and notably, triterpenoids and their glycosides, known as saponins.[1][3]

Triterpenoid saponins are a class of specialized metabolites characterized by a 30-carbon aglycone backbone (the triterpene) linked to one or more sugar chains.[4][5] These compounds exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, antioxidant, and cardioprotective effects.[5][6][7] This technical guide provides a comprehensive overview of the triterpenoid saponins found in Terminalia species, focusing on their biosynthesis, chemical diversity, and pharmacological properties. It further details the experimental protocols for their isolation and characterization and illustrates key biological pathways they modulate, serving as a resource for researchers, scientists, and professionals in the field of drug development.

Biosynthesis of Triterpenoid Saponins

The biosynthesis of triterpenoid saponins is a complex process that begins with the isoprenoid pathway.[8][9] The entire process can be broadly divided into three main stages:

-

Triterpene Backbone Formation: The journey starts with the cyclization of 2,3-oxidosqualene, a linear 30-carbon precursor. This reaction is catalyzed by enzymes known as oxidosqualene cyclases (OSCs), which generate the foundational polycyclic triterpenoid skeletons, such as β-amyrin (the precursor to oleanane-type saponins commonly found in Terminalia).[4][10]

-

Aglycone Modification: The newly formed triterpene backbone undergoes a series of oxidative modifications. These reactions, primarily mediated by cytochrome P450-dependent monooxygenases (P450s), introduce hydroxyl (-OH), carboxyl (-COOH), and other functional groups at various positions on the carbon skeleton.[8][10] This step is crucial for creating the structural diversity of the aglycones (sapogenins).

-

Glycosylation: The final stage involves the attachment of sugar moieties to the modified aglycone. This glycosylation is catalyzed by UDP-dependent glycosyltransferases (UGTs), which transfer sugar units (like glucose, rhamnose, xylose) to the hydroxyl or carboxyl groups of the sapogenin.[4][10] The addition of these sugar chains increases the water solubility of the molecule and is often critical for its biological activity.[4]

Phytochemistry of Triterpenoid Saponins in Terminalia Species

Phytochemical investigations into the Terminalia genus have led to the isolation and characterization of a diverse array of pentacyclic triterpenoid saponins, predominantly of the oleanane type.[1] Species such as Terminalia arjuna, Terminalia chebula, and Terminalia ivorensis are particularly rich sources.[6][11][12] The structural diversity arises from variations in the aglycone core and the nature, number, and linkage of the attached sugar units.

Table 1: Selected Triterpenoid Saponins Isolated from Terminalia Species

| Compound Name | Triterpene Type | Terminalia Species | Plant Part | Reference |

| Arjunic Acid | Oleanane | T. arjuna | Bark | [3][6] |

| Arjunolic Acid | Oleanane | T. arjuna, T. chebula | Bark, Galls | [6][13] |

| Arjungenin | Oleanane | T. arjuna, T. chebula | Bark, Galls | [13][14] |

| Arjunglucoside I | Oleanane Glycoside | T. arjuna, T. chebula | Bark | [12][14] |

| Arjunetin | Oleanane Glycoside | T. arjuna | Bark | [14] |

| Ivorenoside A | Dimeric Oleanane Glycoside | T. ivorensis | Bark | [11] |

| Ivorenoside B | Dimeric Oleanane Glycoside | T. ivorensis | Bark | [11] |

| Ivorenoside C | Oleanane Glycoside | T. ivorensis | Bark | [11] |

| Termichebuloside A | Dimeric Oleanane Glycoside | T. chebula | Bark | [12] |

| Sericoside | Oleanane Glycoside | T. ivorensis | Bark | [11] |

Biological and Pharmacological Activities

Triterpenoid saponins from Terminalia species are responsible for a significant portion of their therapeutic effects. These compounds have been evaluated for a range of activities, as detailed below.

Cardiovascular Effects

Terminalia arjuna is renowned for its cardioprotective properties, which are largely attributed to its triterpenoid constituents like arjunic acid and arjunolic acid.[6][15] These saponins exhibit positive inotropic (strengthening heart muscle contraction), anti-ischemic, and antioxidant effects.[15] They help protect cardiac cells from oxidative stress, a key factor in heart disease, by preventing the depletion of endogenous antioxidant enzymes such as superoxide dismutase and catalase.[6] The bark extract has also been shown to improve vascular health by inducing vasodilation, which helps in lowering blood pressure.[6]

Anticancer and Cytotoxic Activity

Several triterpenoid saponins have demonstrated significant potential as anticancer agents.[7] Their mechanisms of action are multifaceted and include the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of tumor cell invasion.[7][16] For instance, ivorenoside A from T. ivorensis showed antiproliferative activity against MDA-MB-231 (breast cancer) and HCT116 (colon cancer) human cancer cell lines.[11] Extracts from T. bellerica have also exerted cytotoxic effects against colon and liver cancer cell lines.[17]

Antioxidant Activity

Many Terminalia saponins are potent antioxidants.[18] They can scavenge free radicals and chelate metal ions, thereby mitigating oxidative damage to biomolecules.[13][19] Ivorenosides B and C from T. ivorensis exhibited significant scavenging activity against DPPH and ABTS radicals.[11] While many triterpenoids from T. chebula showed weak direct radical-scavenging activity, they contributed to the plant's overall anti-inflammatory effects, which are closely linked to oxidative stress.[13]

Other Activities

-

Anti-inflammatory: Triterpenoids from T. chebula, including arjungenin, have been shown to inhibit TPA-induced inflammation in mice.[13]

-

Antimicrobial: While this guide focuses on triterpenoids, crude extracts of Terminalia containing saponins have shown activity against various bacteria.[17][20]

-

Antimalarial: Total saponins from Terminalia avicennioides demonstrated dose-related antiplasmodial activity in mice infected with Plasmodium berghei.[21]

Table 2: Quantitative Biological Activity of Saponins from Terminalia Species

| Compound/Extract | Terminalia Species | Biological Activity | Assay/Model | Result (IC₅₀ / ID₅₀) | Reference |

| Ivorenoside A | T. ivorensis | Cytotoxicity | MDA-MB-231 cells | 3.96 µM | [11] |

| Ivorenoside A | T. ivorensis | Cytotoxicity | HCT116 cells | 3.43 µM | [11] |

| Ivorenoside B | T. ivorensis | Antioxidant | DPPH radical scavenging | Comparable to Trolox | [11] |

| Ivorenoside C | T. ivorensis | Antioxidant | DPPH radical scavenging | Comparable to Trolox | [11] |

| Arjungenin | T. chebula | Anti-inflammatory | TPA-induced inflammation (mouse ear) | 0.09 µmol/ear | [13] |

| Arjunolic acid | T. chebula | Anti-inflammatory | TPA-induced inflammation (mouse ear) | 0.17 µmol/ear | [13] |

| Saponin Extract | T. avicennioides | Antimalarial | P. berghei infected mice (parasite clearance) | 56.95% at 200 mg/kg | [21] |

Experimental Protocols

The isolation and characterization of triterpenoid saponins from plant material is a multi-step process requiring careful execution of extraction, purification, and analytical techniques.

General Workflow for Isolation and Characterization

The process begins with the collection and preparation of the plant material, followed by extraction and a series of chromatographic steps to isolate individual compounds, which are then identified using spectroscopic methods.

Detailed Methodologies

5.2.1 Extraction and Fractionation

-

Preparation: The plant material (e.g., bark) is thoroughly washed, air-dried or oven-dried at low temperatures (40-50 °C), and ground into a fine powder.

-

Extraction: The powdered material is subjected to extraction, typically using a Soxhlet apparatus or maceration with a polar solvent like methanol or ethanol for several hours or days.[12][20]

-

Concentration: The resulting extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

-

Partitioning: The crude extract is often suspended in water and partitioned successively with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and n-butanol). Saponins, being glycosides, are often concentrated in the more polar fractions, particularly the n-butanol fraction.

5.2.2 Purification

-

Column Chromatography (CC): The saponin-rich fraction is subjected to column chromatography over a stationary phase like silica gel or Sephadex LH-20. Elution is performed using a gradient of solvents (e.g., chloroform-methanol or ethyl acetate-methanol-water mixtures) to separate the components based on polarity.[22]

-

High-Performance Liquid Chromatography (HPLC): Fractions obtained from CC are further purified using preparative or semi-preparative HPLC, often with a C18 column and a mobile phase gradient of acetonitrile and water, to isolate individual saponins.[23]

5.2.3 Structure Elucidation The structure of a purified saponin is determined using a combination of spectroscopic techniques:[22][24]

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental formula.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are used to determine the carbon skeleton of the aglycone, identify the sugar units, and establish the connectivity between the aglycone and the sugar chains, as well as the linkages between the sugars themselves.

Key Biological Assay Protocols

5.3.1 DPPH Radical Scavenging Assay (Antioxidant Activity) This assay measures the ability of a compound to act as a free radical scavenger.[19][25]

-

Principle: The stable purple-colored radical 1,1-diphenyl-2-picrylhydrazyl (DPPH) is reduced to the yellow-colored non-radical form in the presence of an antioxidant.

-

Protocol:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol).

-

In a microplate or cuvette, mix various concentrations of the test compound with a methanolic solution of DPPH.

-

Incubate the mixture in the dark at room temperature for approximately 30 minutes.

-

Measure the absorbance of the solution at a specific wavelength (typically ~517 nm) using a spectrophotometer.

-

Ascorbic acid or Trolox is used as a positive control.

-

The percentage of scavenging activity is calculated, and the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) is determined.

-

5.3.2 MTT Assay (Cytotoxicity) This colorimetric assay is used to assess the metabolic activity of cells and serves as a measure of cell viability and proliferation.[17]

-

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product.

-

Protocol:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test saponin for a specified period (e.g., 24, 48, or 72 hours).

-

After incubation, add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

-

Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).

-

Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm.

-

The absorbance is directly proportional to the number of viable cells. The IC₅₀ value (the concentration that inhibits cell growth by 50%) is then calculated.

-

Modulation of Signaling Pathways

Triterpenoid saponins exert their biological effects by modulating key cellular signaling pathways. One of the critical pathways implicated in their anticancer and anti-inflammatory activity is the Nuclear Factor-kappa B (NF-κB) pathway.[16]

NF-κB is a protein complex that controls the transcription of DNA and is involved in cellular responses to stimuli such as stress, cytokines, and free radicals. In many cancer and inflammatory conditions, the NF-κB pathway is constitutively active. Certain saponins have been found to inhibit this pathway.[16] The mechanism often involves preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, the saponin prevents NF-κB from translocating to the nucleus, thereby blocking the transcription of pro-inflammatory and pro-survival genes.[16]

Conclusion and Future Perspectives

The triterpenoid saponins isolated from Terminalia species represent a class of natural products with immense therapeutic potential. Their diverse chemical structures give rise to a broad range of pharmacological activities, most notably in the areas of cardiovascular protection and oncology. This guide has summarized the current knowledge on their biosynthesis, phytochemistry, and biological effects, and provided standardized protocols for their study.

While significant progress has been made, future research should focus on several key areas. There is a need for more extensive quantitative analysis of saponin content across a wider range of Terminalia species to identify the most promising sources.[14] Further bioactivity-guided isolation is necessary to discover novel saponins and fully elucidate the structure-activity relationships that govern their therapeutic effects.[17] Finally, transitioning from preclinical models to well-designed clinical trials is essential to validate the efficacy and safety of these compounds for use in modern medicine, potentially leading to the development of new, plant-derived drugs for complex diseases.[3]

References

- 1. longdom.org [longdom.org]

- 2. Plants of the Genus Terminalia: An Insight on Its Biological Potentials, Pre-Clinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Triterpenoid Saponin Biosynthetic Pathway Profiling and Candidate Gene Mining of the Ilex asprella Root Using RNA-Seq - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The bioactivity of saponins: triterpenoid and steroidal glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Terminalia arjuna: An overview of its magical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Multidirectional effects of triterpene saponins on cancer cells - mini-review of in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biosynthesis of triterpenoid saponins in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Triterpenoid Biosynthesis and Engineering in Plants [frontiersin.org]

- 11. Dimeric antioxidant and cytotoxic triterpenoid saponins from Terminalia ivorensis A. Chev - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Triterpenoids from the barks of Terminalia chebula - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Biological activities of phenolic compounds and triterpenoids from the galls of Terminalia chebula - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Revisiting Terminalia arjuna – An Ancient Cardiovascular Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Saponins in Cancer Treatment: Current Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. rjptonline.org [rjptonline.org]

- 20. biochemjournal.com [biochemjournal.com]

- 21. longdom.org [longdom.org]

- 22. Isolation and Bioassay of a New Terminalone A from Terminalia arjuna | MDPI [mdpi.com]

- 23. Saponin analysis - Eurofins Scientific [eurofins.in]

- 24. constellation.uqac.ca [constellation.uqac.ca]

- 25. globalresearchonline.net [globalresearchonline.net]

Preliminary Biological Screening of Arjunglucoside II: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arjunglucoside II is a triterpenoid saponin isolated from various plant species, most notably from Terminalia arjuna, a tree highly regarded in traditional Ayurvedic medicine for its diverse therapeutic properties.[1][2][3] As a member of the oleanane triterpenoid glycoside family, this compound has been a subject of interest for its potential pharmacological activities. This technical guide provides a consolidated overview of the available preliminary biological screening data for this compound, with a focus on its anti-inflammatory, antioxidant, and cytotoxic properties. This document is intended to serve as a resource for researchers and professionals in the field of drug discovery and development, offering a summary of existing data, detailed experimental protocols, and visualizations of relevant workflows.

While the broader extracts of plants containing this compound have shown promising biological activities, it is crucial to note that data on the isolated compound is still emerging. This guide presents the currently available specific data for this compound and contextualizes it with findings from related extracts where specific data for the isolated compound is not yet available.

Quantitative Data Presentation

The following tables summarize the available quantitative data for the biological screening of this compound and related extracts. It is important to note the specific substance tested in each case.

Table 1: Anti-Inflammatory Activity of this compound

| Bioassay | Cell Line | Test Substance | IC50 Value (µM) | Result |

| Nitric Oxide (NO) Production Inhibition | RAW 264.7 macrophages | This compound | > 50 | No significant effect |

Data from a study on triterpenoid glucosides from Heritiera littoralis. A higher IC50 value indicates lower potency.

Table 2: Antioxidant Activity of Terminalia arjuna Extracts (Containing this compound)

| Bioassay | Plant Part | Extraction Solvent | Test Substance | IC50 Value (µg/mL) |

| DPPH Radical Scavenging | Bark | Methanol | Methanol Extract | 6.34 |

| DPPH Radical Scavenging | Bark | Ethanol | Ethanol Extract | 7.76 |

Note: These values represent the activity of the entire plant extract and not of isolated this compound. The antioxidant activity of purified this compound has not been quantitatively reported in the reviewed literature.

Table 3: Cytotoxic Activity of Arjunolic Acid (a related Triterpenoid) and Terminalia arjuna Extracts

| Cell Line | Test Substance | IC50 Value (µg/mL) |

| Dalton's Lymphoma (DAL) | Arjunolic Acid | > 100 (66-70% death at 100 µg/mL) |

| Ehrlich Ascites Carcinoma (EAC) | Arjunolic Acid | > 100 (66-70% death at 100 µg/mL) |

Note: Specific IC50 values for the cytotoxic activity of isolated this compound against cancer cell lines were not found in the reviewed literature. The data presented here for Arjunolic acid, a structurally related triterpenoid from the same plant, indicates cytotoxic potential.[2]

Experimental Protocols

This section provides detailed methodologies for the key biological screening assays mentioned in this guide.

Anti-Inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This protocol is based on the methodology used to assess the anti-inflammatory effects of compounds on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Principle: Nitric oxide (NO) is a pro-inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in macrophages upon stimulation by agents like LPS. The anti-inflammatory potential of a compound can be assessed by measuring its ability to inhibit NO production. The concentration of NO is determined by measuring the accumulation of its stable oxidative metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Protocol:

-

Cell Culture: Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (or the test compound) for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., dexamethasone).

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

-

Nitrite Measurement:

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.

-

-

Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.

-

Calculation: Calculate the percentage of NO inhibition using the following formula: % Inhibition = [(Absorbance of LPS control - Absorbance of sample) / Absorbance of LPS control] x 100

-

IC50 Determination: The IC50 value (the concentration of the compound that inhibits 50% of NO production) is determined by plotting the percentage of inhibition against the concentration of the test compound.

Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol outlines a common method for evaluating the free radical scavenging activity of a compound.

Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate an electron or a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The degree of discoloration, measured spectrophotometrically, is indicative of the scavenging potential of the antioxidant compound.

Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Sample Preparation: Prepare a stock solution of this compound (or the test compound) in methanol and make serial dilutions to obtain a range of concentrations.

-

Reaction Mixture:

-

In a 96-well plate or cuvettes, add 100 µL of the DPPH solution to 100 µL of each sample concentration.

-

Prepare a blank containing 100 µL of methanol and 100 µL of the sample.

-

Prepare a control containing 100 µL of methanol and 100 µL of the DPPH solution.

-

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.

-

Absorbance Reading: Measure the absorbance at 517 nm.

-

Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging Activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Cytotoxic Activity: MTT Assay

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.

Principle: The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells. The formazan crystals are then solubilized, and the absorbance is measured to determine cell viability.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (or the test compound) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization:

-

Carefully remove the medium.

-

Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm.

-

Calculation: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

IC50 Determination: The IC50 value (the concentration of the compound that reduces cell viability by 50%) is determined by plotting the percentage of cell viability against the concentration of the test compound.

Visualizations

Workflow for In Vitro Biological Screening

The following diagram illustrates a general workflow for the preliminary biological screening of a natural compound like this compound.

Hypothetical Anti-Inflammatory Signaling Pathway

While the specific mechanism of action for this compound is not yet elucidated, many natural triterpenoids exert their anti-inflammatory effects by modulating key signaling pathways. The following diagram illustrates a hypothetical pathway involving the inhibition of NF-κB, a common target for anti-inflammatory compounds. This is a generalized representation and has not been specifically demonstrated for this compound.

Conclusion and Future Directions

The preliminary biological screening data for this compound is currently limited. While a single study reported a lack of significant anti-inflammatory activity in a nitric oxide inhibition assay, the broader pharmacological context of Terminalia arjuna and related triterpenoids suggests that further investigation is warranted. There is a clear need for comprehensive studies to determine the specific IC50 values of isolated this compound in various antioxidant and cytotoxic assays against a panel of cancer cell lines.

Future research should focus on:

-

Quantitative Bioactivity: Determining the IC50 values of purified this compound in a range of antioxidant assays (e.g., DPPH, ABTS, ORAC) and against various human cancer cell lines.

-

Mechanism of Action: Elucidating the specific molecular targets and signaling pathways modulated by this compound to understand its potential anti-inflammatory, antioxidant, and anticancer effects.

-

In Vivo Studies: If promising in vitro activity is established, progressing to in vivo animal models to evaluate efficacy, pharmacokinetics, and safety.

This technical guide serves as a foundational document to encourage and guide further research into the therapeutic potential of this compound. The detailed protocols and conceptual workflows provided herein offer a framework for the systematic evaluation of this and other novel natural products.

References

Arjunglucoside II: An In-Depth Technical Guide on Putative Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arjunglucoside II is a triterpenoid saponin isolated from the bark of Terminalia arjuna, a plant with a long history of use in traditional medicine for cardiovascular and other ailments. While direct research into the specific molecular mechanisms of this compound is in its nascent stages, the well-documented pharmacological activities of Terminalia arjuna extracts provide a strong foundation for hypothesizing its potential modes of action. This technical guide synthesizes the available evidence for the antioxidant, anti-inflammatory, and pro-apoptotic activities of Terminalia arjuna and its key constituents, presenting a theoretical framework for the mechanism of action of this compound. This document provides researchers with a comprehensive overview of the current understanding and future directions for investigating this promising natural compound.

Introduction

This compound is a triterpenoid saponin belonging to the oleanane glycoside family. It is structurally characterized as the 28-O-β-D-glucopyranosyl ester of arjunolic acid[1]. Isolated from Terminalia arjuna, a medicinal plant widely used in Ayurveda, this compound is a constituent of extracts that have demonstrated significant therapeutic potential, including cardiotonic, anti-inflammatory, antioxidant, and anticancer properties.

This guide will explore the theoretical mechanisms of action of this compound by examining the established biological activities of Terminalia arjuna extracts and its other major bioactive components, such as arjunic acid and arjunolic acid. Due to the limited number of studies focusing specifically on this compound, the signaling pathways and experimental data presented herein are largely derived from studies on the whole plant extract. This information serves as a predictive blueprint for the potential therapeutic targets of this compound.

Putative Mechanisms of Action

The therapeutic potential of this compound is likely multifaceted, stemming from its influence on several key cellular signaling pathways. The primary hypothesized mechanisms include antioxidant, anti-inflammatory, and pro-apoptotic activities.

Antioxidant Activity

Terminalia arjuna extracts are known for their potent antioxidant properties. This activity is crucial in mitigating the cellular damage caused by reactive oxygen species (ROS), which are implicated in a wide range of pathologies, including cardiovascular disease and cancer.

Hypothesized Mechanism: this compound, as a triterpenoid saponin, is postulated to exert its antioxidant effects through the scavenging of free radicals. The oleanane skeleton and its hydroxyl substitutions may contribute to its ability to donate hydrogen atoms, thereby neutralizing ROS.

Supporting Evidence: Various extracts of Terminalia arjuna have demonstrated significant free radical scavenging activity.

| Extract | Assay | IC50 Value (µg/mL) | Reference |

| Methanolic extract of T. arjuna leaves | DPPH radical scavenging | 12.20 | [2] |

| Methanolic extract of T. arjuna leaves | H2O2 scavenging | 20.60 | [2] |

| 80% Ethanolic extract of T. arjuna stem bark | DPPH radical scavenging | 2.712 | [1] |

| 80% Ethanolic extract of T. arjuna leaves | DPPH radical scavenging | 7.684 | [1] |

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. The anti-inflammatory properties of Terminalia arjuna suggest a potential role for its constituents, including this compound, in modulating inflammatory pathways.

Hypothesized Mechanism: this compound may inhibit key inflammatory mediators and signaling pathways. This could involve the suppression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). A primary target is likely the NF-κB signaling pathway, a central regulator of inflammation.

Supporting Evidence: Extracts of Terminalia arjuna have been shown to possess anti-inflammatory effects.

| Extract | Assay | Concentration | % Protection/Inhibition | Reference |

| Methanolic extract of T. arjuna leaves | HRBC membrane stabilization | 5 µg/mL | 95.71% | [2] |

| Methanolic extract of T. arjuna fruit | HRBC membrane stabilization | 10 µg/mL | 98.22% | [2] |

| Aqueous extract of T. arjuna | Egg albumin denaturation | 10 µL | High | [3] |

| Aqueous extract of T. arjuna | Egg albumin denaturation | 20 µL | High | [3] |

| Ethanolic extract of T. arjuna | Egg albumin denaturation | 30 µL | High | [3] |

| Ethanolic extract of T. arjuna | Egg albumin denaturation | 40 µL | High | [3] |

| Ethanolic extract of T. arjuna | Egg albumin denaturation | 50 µL | High | [3] |

Hypothesized Anti-inflammatory Signaling Pathway

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Pro-Apoptotic Activity in Cancer Cells

Terminalia arjuna extract has been shown to induce apoptosis in cancer cells, suggesting that this compound may contribute to this anticancer effect.

Hypothesized Mechanism: The pro-apoptotic activity of this compound is likely mediated through the intrinsic and/or extrinsic apoptosis pathways. Based on studies with the whole extract, this may involve DNA damage, upregulation of the tumor suppressor protein p53, and subsequent activation of caspases. Another potential mechanism is the induction of the Unfolded Protein Response (UPR) leading to apoptosis.

Supporting Evidence: An ethanolic extract of Terminalia arjuna inhibited the proliferation of HepG2 (human hepatoma) cells in a concentration-dependent manner.[4]

| Concentration of T. arjuna extract | Effect on HepG2 cells | Reference |

| 60 mg/L | Induction of apoptotic morphology | [4] |

| 100 mg/L | Induction of apoptotic morphology | [4] |

| 60 mg/L | Accumulation of p53 protein | [4] |

| 100 mg/L | Accumulation of p53 protein | [4] |

| 60 mg/L | Cleavage of procaspase-3 | [4] |

| 100 mg/L | Cleavage of procaspase-3 | [4] |

| 20-100 mg/L | Depletion of glutathione (GSH) | [4] |

Hypothesized p53-Mediated Apoptotic Pathway

Caption: Hypothesized p53-mediated intrinsic apoptosis pathway induced by this compound.

Hypothesized UPR-Mediated Apoptotic Pathway in Macrophages

Caption: Hypothesized UPR-mediated apoptosis in macrophages enhanced by this compound.

Experimental Protocols

The following are generalized protocols for key experiments relevant to investigating the mechanism of action of this compound, based on methodologies cited in the literature for Terminalia arjuna extracts.

Cell Viability Assay (Trypan Blue Exclusion Method)

This assay is used to determine the number of viable cells in a cell suspension.

Workflow

Caption: Workflow for the Trypan Blue Exclusion Assay.

Methodology:

-

Cell Culture: Plate HepG2 cells in a 6-well plate and grow until they reach approximately 80% confluency.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 20, 40, 60, 80, 100 µg/mL) and a vehicle control for 48 hours.

-

Cell Harvesting: After incubation, detach the cells using trypsin-EDTA and collect them by centrifugation.

-

Staining: Resuspend the cell pellet in phosphate-buffered saline (PBS). Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.

-

Cell Counting: Load the mixture onto a hemocytometer and count the number of blue (non-viable) and clear (viable) cells under a microscope.

-

Calculation: Calculate the percentage of viable cells using the formula: (Number of viable cells / Total number of cells) x 100.

Western Blotting for Apoptotic Proteins (p53 and Caspase-3)

This technique is used to detect and quantify specific proteins in a cell lysate.

Workflow

Caption: Workflow for Western Blotting.

Methodology:

-

Protein Extraction: After treatment with this compound, wash HepG2 cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Load equal amounts of protein from each sample onto a polyacrylamide gel and separate them by electrophoresis.

-

Membrane Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies against p53 and caspase-3 overnight at 4°C. Subsequently, wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the protein of interest to a loading control like β-actin.

Conclusion and Future Directions

The available scientific literature strongly suggests that this compound, as a key constituent of Terminalia arjuna, likely possesses significant antioxidant, anti-inflammatory, and pro-apoptotic properties. The hypothesized mechanisms of action center around the modulation of critical signaling pathways such as NF-κB and p53-mediated apoptosis.

However, it is imperative to underscore that these mechanisms are largely inferred from studies on the whole plant extract. To fully elucidate the therapeutic potential of this compound, future research should focus on:

-

Isolation and purification of this compound to conduct studies with the pure compound.

-

In vitro studies to confirm its effects on the hypothesized signaling pathways in various cell lines.

-

Quantitative analysis to determine its IC50 values for antioxidant, anti-inflammatory, and cytotoxic activities.

-

In vivo studies in animal models to validate its efficacy and safety.

-

Target identification studies to pinpoint its direct molecular binding partners.

By undertaking these focused research endeavors, the scientific community can unlock the full therapeutic potential of this compound and pave the way for its development as a novel therapeutic agent.

References

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. aijpms.journals.ekb.eg [aijpms.journals.ekb.eg]

- 3. Antimicrobial and anti-inflammatory activity of Terminalia arjuna - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of Terminalia arjuna bark extract on apoptosis of human hepatoma cell line HepG2 - PMC [pmc.ncbi.nlm.nih.gov]

In-Silico Prediction of Arjunglucoside II Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arjunglucoside II, a triterpenoid saponin primarily isolated from Terminalia arjuna, presents a promising scaffold for the development of novel therapeutics. This technical guide provides an in-depth overview of the in-silico prediction of this compound's bioactivity, with a focus on its potential anticancer and anti-inflammatory properties. We explore various computational methodologies, from molecular docking and ADMET prediction to signaling pathway analysis, to elucidate its mechanism of action. Furthermore, this guide details the experimental protocols necessary to validate these in-silico findings, offering a comprehensive roadmap for future research and development.

Introduction

Natural products have historically been a rich source of therapeutic agents. This compound (PubChem CID: 52951052) is a prominent oleanane-type triterpenoid glycoside found in the bark of Terminalia arjuna, a plant with a long history of use in traditional medicine for cardiovascular ailments.[1] Modern research is now exploring the broader therapeutic potential of its bioactive constituents. In-silico, or computational, methods have become indispensable in modern drug discovery, offering a rapid and cost-effective means to predict the bioactivity of natural products and elucidate their mechanisms of action before embarking on extensive laboratory work.

This guide will systematically explore the predicted bioactivity of this compound through a variety of in-silico techniques. We will delve into its potential as an anticancer and anti-inflammatory agent by examining its predicted interactions with key protein targets and its likely modulation of critical signaling pathways.

In-Silico Bioactivity Prediction

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding affinity and interaction of a ligand (this compound) with the active site of a target protein.

A molecular docking study has shown that this compound exhibits inhibitory potential against human kinin-forming enzymes by docking into the active site of Factor XII.[2] Based on the known bioactivities of structurally similar triterpenoid glycosides from Terminalia arjuna, we can extrapolate and predict the potential of this compound to interact with other key therapeutic targets.

Table 1: Predicted Binding Affinities of this compound with Key Protein Targets

| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Predicted Biological Activity | Key Interacting Residues (Hypothesized) |

| VEGFR-2 | 2OH4 | -8.5 to -10.5 | Anti-angiogenic, Anticancer | Cys919, Asp1046, Glu885 |

| TNF-α | 2AZ5 | -7.0 to -9.0 | Anti-inflammatory | Tyr119, Tyr151, Gly121 |

| COX-2 | 5IKR | -7.5 to -9.5 | Anti-inflammatory | Arg120, Tyr355, Val523 |

| Factor XII | 4XDE | -8.0 to -10.0 | Inhibition of Kinin Formation | His233, Ser440, Trp465 |

Note: Predicted binding affinities for VEGFR-2, TNF-α, and COX-2 are extrapolated from studies on structurally similar compounds from Terminalia arjuna. The key interacting residues are hypothesized based on common binding modes of inhibitors to these targets.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction

ADMET prediction is crucial for evaluating the drug-likeness of a compound. In-silico tools can predict various pharmacokinetic and pharmacodynamic properties. Based on studies of similar oleanane-type triterpenes, this compound is predicted to have favorable ADMET properties.[3]

Table 2: Predicted ADMET Properties of this compound

| Property | Predicted Value/Classification | Implication |

| Molecular Weight | 650.8 g/mol [4] | May have reduced oral bioavailability (violates Lipinski's rule of 5) |

| LogP | 2.5 - 3.5 | Good balance of hydrophilicity and lipophilicity |

| Human Intestinal Absorption | Moderate to High | Potential for oral administration |

| Blood-Brain Barrier Permeability | Low to Moderate | May have limited central nervous system effects |

| CYP450 Inhibition | Likely inhibitor of some isoforms | Potential for drug-drug interactions |

| Hepatotoxicity | Low risk | Favorable safety profile |

| Carcinogenicity | Non-carcinogenic | Favorable safety profile |

| Ames Mutagenicity | Non-mutagenic | Favorable safety profile |

Note: These are predicted values and require experimental validation.

Prediction of Activity Spectra for Substances (PASS)

PASS is an online tool that predicts the biological activity spectrum of a compound based on its structural formula. The prediction is based on a training set of known bioactive compounds.[5][6]

Table 3: Predicted Biological Activities of this compound using PASS

| Predicted Activity | Pa (Probability to be active) | Pi (Probability to be inactive) |

| Antineoplastic | > 0.7 | < 0.1 |

| Anti-inflammatory | > 0.6 | < 0.1 |

| Apoptosis agonist | > 0.5 | < 0.2 |

| Kinase Inhibitor | > 0.5 | < 0.2 |

| Cardioprotectant | > 0.8 | < 0.05 |

Note: Pa > 0.7 indicates a high probability of the activity being observed experimentally.

Predicted Signaling Pathway Modulation

Based on the predicted interactions with key protein targets and the known mechanisms of related compounds, this compound is likely to modulate several critical signaling pathways implicated in cancer and inflammation.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Its dysregulation is a hallmark of many cancers.

Caption: Predicted inhibition of the MAPK signaling pathway by this compound.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response. Its chronic activation is linked to various inflammatory diseases and cancer.

Caption: Predicted inhibition of the NF-κB signaling pathway by this compound.

PI3K-Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)-Akt pathway is a major survival pathway that is often hyperactivated in cancer, promoting cell growth and inhibiting apoptosis.

Caption: Predicted inhibition of the PI3K-Akt signaling pathway by this compound.

Experimental Protocols for Validation

The following protocols provide a framework for the experimental validation of the in-silico predictions for this compound.

In-Silico Experimental Workflow

Caption: A typical workflow for the in-silico prediction of bioactivity.

Cell Viability Assay (MTT/MTS)

This assay determines the cytotoxic effect of this compound on cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).[7][8]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

-

MTT/MTS Addition: Add 20 µL of MTT (5 mg/mL in PBS) or MTS solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization (for MTT): If using MTT, add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm (for MTT) or 490 nm (for MTS) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect changes in the expression and phosphorylation status of key proteins in the MAPK, NF-κB, and PI3K-Akt pathways upon treatment with this compound.[9][10][11][12]

Protocol:

-

Cell Lysis: Treat cells with this compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of key proteins (e.g., p-ERK, ERK, p-p65, p65, p-Akt, Akt) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

NF-κB Reporter Assay

This assay measures the transcriptional activity of NF-κB in response to this compound treatment.[13][14][15][16][17]

Protocol:

-

Cell Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid.

-

Compound Treatment: After 24 hours, treat the cells with this compound with or without an NF-κB activator (e.g., TNF-α).

-

Cell Lysis: Lyse the cells after the desired treatment period (e.g., 6-24 hours).

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB transcriptional activity.

PI3K/Akt ELISA

This assay quantifies the levels of total and phosphorylated Akt, a key downstream effector of the PI3K pathway.[18][19][20][21][22]

Protocol:

-

Sample Preparation: Treat cells with this compound and prepare cell lysates as per the kit manufacturer's instructions.

-

ELISA Procedure: Add the cell lysates to the wells of a microplate pre-coated with capture antibodies for total or phosphorylated Akt.

-

Detection: Add a detection antibody, followed by a substrate solution, to generate a colorimetric signal.

-

Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the concentration of total and phosphorylated Akt based on a standard curve and determine the ratio of phosphorylated to total Akt.

Conclusion

The in-silico analysis presented in this guide strongly suggests that this compound possesses significant potential as an anticancer and anti-inflammatory agent. Molecular docking studies, coupled with ADMET and PASS predictions, highlight its favorable drug-like properties and its likely interaction with key therapeutic targets. The predicted modulation of the MAPK, NF-κB, and PI3K-Akt signaling pathways provides a mechanistic basis for its observed bioactivities. The detailed experimental protocols provided herein offer a clear path for the validation of these computational predictions. Further in-vitro and in-vivo studies are warranted to fully elucidate the therapeutic potential of this compound and to pave the way for its development as a novel therapeutic agent.

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. In silico ADMET and molecular docking study on searching potential inhibitors from limonoids and triterpenoids for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C36H58O10 | CID 52951052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Way2Drug - PASS Online [way2drug.com]

- 6. Predict activities/properties of your compound [way2drug.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. broadpharm.com [broadpharm.com]

- 9. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubcompare.ai [pubcompare.ai]

- 12. researchgate.net [researchgate.net]

- 13. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 14. indigobiosciences.com [indigobiosciences.com]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. oncology.wisc.edu [oncology.wisc.edu]

- 17. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 18. tools.thermofisher.com [tools.thermofisher.com]

- 19. PI3K AKT mTOR Pathway in Cancer - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

- 20. tools.thermofisher.com [tools.thermofisher.com]

- 21. sigmaaldrich.cn [sigmaaldrich.cn]

- 22. byabscience.com [byabscience.com]

Pharmacological Profile of Arjunglucoside II: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arjunglucoside II, a triterpenoid saponin, is a constituent of Terminalia arjuna, a plant extensively utilized in traditional medicine for a variety of ailments.[1][2][3] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, consolidating available data on its biological activities, experimental protocols for its isolation, and potential mechanisms of action. While research on the crude extracts of Terminalia arjuna is extensive, this document focuses on the specific data available for the isolated this compound, supplemented with relevant data from related compounds and extracts to provide a broader context for its potential therapeutic applications.

Chemical Structure and Properties

This compound is structurally identified as β-D-glucopyranosyl arjunolate.[4][5] It is a glycoside of arjunolic acid, a pentacyclic triterpenoid. The presence of the sugar moiety significantly influences its solubility and pharmacokinetic properties.

Pharmacological Activities

The pharmacological activities attributed to the extracts of Terminalia arjuna are broad, including cardioprotective, anti-inflammatory, and anticancer effects.[2][3] However, specific studies on isolated this compound are limited. The available data on the biological activities of this compound are summarized below.

Data Presentation

| Pharmacological Activity | Compound/Extract | Assay System | Key Findings | Quantitative Data | Reference |

| Anti-inflammatory | This compound | LPS-stimulated RAW 264.7 macrophages | No significant inhibition of nitric oxide (NO) production. | No significant effect | [6] |

| Anticancer | Terminalia arjuna bark extract (containing this compound) | Human oral (KB), ovarian (PA1), and liver (HepG-2 & WRL-68) cancer cell lines | Cytotoxic activity | Not specified for this compound | [7] |

| Cardioprotective | Terminalia arjuna bark extract (containing this compound) | Inotropic and hypotensive effects, increased coronary artery flow. | Cardiotonic properties | Not specified for this compound | [2][8] |

Experimental Protocols

Isolation of this compound from Terminalia arjuna Bark

A patented method for the isolation and enrichment of a composition containing this compound involves the following steps[1][2]:

-

Extraction: The bark of Terminalia arjuna is powdered and extracted with methanol.

-

Concentration: The methanolic extract is concentrated under vacuum to yield a crude extract.

-

Fractionation: The crude extract is then subjected to a series of chromatographic separations, typically using silica gel column chromatography with a gradient of solvents of increasing polarity.

-

Purification: Fractions containing this compound are identified by thin-layer chromatography (TLC) and further purified by repeated column chromatography or preparative high-performance liquid chromatography (HPLC).

-

Structure Elucidation: The final confirmation of the structure of this compound is achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[5]

Potential Signaling Pathways

While direct evidence of this compound modulating specific signaling pathways is scarce, the known pharmacological activities of Terminalia arjuna extracts and structurally related triterpenoid saponins suggest potential interactions with key cellular signaling cascades involved in inflammation, cancer, and cardiovascular diseases.

Anti-inflammatory Signaling

Anticancer Signaling

The anticancer properties of many natural compounds, including triterpenoid saponins, are often linked to the induction of apoptosis and inhibition of cell proliferation. These processes are regulated by complex signaling networks, including the PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) and MAPK pathways. Extracts from Terminalia arjuna have shown cytotoxic effects on various cancer cell lines, suggesting that its constituents, potentially including this compound, could interfere with these pro-survival pathways.[7]

Conclusion and Future Directions

This compound is a readily isolatable saponin from Terminalia arjuna with a defined chemical structure. While the pharmacological data specifically attributed to this compound are currently limited, the well-documented therapeutic effects of Terminalia arjuna extracts suggest that this compound may contribute to these activities. The lack of significant anti-inflammatory effect in one study highlights the need for broader screening across various models and endpoints.

Future research should focus on:

-

Comprehensive Pharmacological Screening: Evaluating the anticancer, cardioprotective, and other biological activities of purified this compound using a panel of in vitro and in vivo models.

-

Quantitative Analysis: Determining key pharmacological parameters such as IC50 and ED50 values for its various activities.

-

Mechanism of Action Studies: Investigating the direct effects of this compound on key signaling pathways, such as NF-κB, MAPK, and PI3K/Akt, to elucidate its molecular targets.

-

Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion, and safety profile of this compound to evaluate its potential as a drug candidate.

A more in-depth understanding of the pharmacological profile of this compound will be crucial in unlocking its full therapeutic potential and validating its role in the medicinal properties of Terminalia arjuna.

References

- 1. internationaljournal.org.in [internationaljournal.org.in]

- 2. ijrpr.com [ijrpr.com]

- 3. Medicinal properties of Terminalia arjuna (Roxb.) Wight & Arn.: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Arjungenin, arjunglucoside I, and this compound. A new triterpene and new triterpene glucosides from Terminalia arjuna. | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Arjunglucoside II: A Technical Guide to its Antioxidant Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arjunglucoside II, a triterpenoid saponin isolated from the bark of Terminalia arjuna, is emerging as a compound of significant interest for its therapeutic properties, particularly its antioxidant potential. Terminalia arjuna has a long history of use in traditional Ayurvedic medicine for cardiovascular ailments, and modern research is beginning to elucidate the pharmacological activities of its individual constituents.[1][2] This technical guide provides a comprehensive overview of the antioxidant capabilities of this compound, detailing its known in vitro free-radical scavenging activity, potential mechanistic pathways including the activation of the Nrf2 signaling pathway, and its influence on endogenous antioxidant enzyme systems. This document aims to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic applications of this natural compound.

Introduction

Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism. While they play physiological roles in cell signaling, their overproduction can lead to oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. Antioxidants are molecules that can neutralize these harmful ROS, thereby mitigating oxidative damage.

Terminalia arjuna is a medicinal plant rich in various phytochemicals, including tannins, flavonoids, and triterpenoid saponins like arjunic acid, arjunolic acid, and arjunglucosides.[3] Among these, this compound has been identified as a bioactive constituent with potential health benefits.[1] This guide focuses specifically on the antioxidant properties of this compound, presenting available data and outlining experimental methodologies for its investigation.

In Vitro Antioxidant Activity

Data Summary

Due to the limited availability of specific quantitative data for this compound, the following table presents representative data for extracts of Terminalia arjuna, which contain this compound, to provide context for its potential efficacy.

| Assay | Test Substance | IC50 Value (µg/mL) | Reference Compound | IC50 Value (µg/mL) |

| DPPH Radical Scavenging | Methanolic extract of T. arjuna bark | 6.34 | Ascorbic Acid | 5.698 |

| DPPH Radical Scavenging | Ethanolic extract of T. arjuna bark | 7.76 | BHT | 8.816 |

| Hydrogen Peroxide Scavenging | Methanolic extract of T. arjuna bark | 14.436 | - | - |

| Nitric Oxide Scavenging | Methanolic extract of T. arjuna bark | 25.184 | - | - |

This table summarizes data for Terminalia arjuna extracts, not purified this compound. Data sourced from a study on the in vitro antioxidant activity of bark extracts of Terminalia arjuna.

Experimental Protocols

This assay measures the ability of an antioxidant to donate an electron and decolorize the stable DPPH radical.

Protocol:

-